molecular formula C9H13ClO3 B13233886 Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13233886
M. Wt: 204.65 g/mol
InChI Key: MQAWVZXZEHDEHH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a unique 1-oxaspiro[2.3]hexane core. The molecule contains a chlorine substituent at position 2 and two methyl groups at position 5,5, along with a methyl ester group at position 2.

Properties

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H13ClO3/c1-7(2)4-8(5-7)9(10,13-8)6(11)12-3/h4-5H2,1-3H3

InChI Key

MQAWVZXZEHDEHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of 2-chloro-5,5-dimethyl-1,3-dioxane with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spiro compound. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Ester Hydrolysis

The ester bond in Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.

Photochemical Reactions

Photochemical reactions, such as [2 + 2] photocycloadditions, can be used to synthesize complex chemotypes . For example, intramolecular [2 + 2] photocycloaddition can generate compounds that can be further transformed into various products . Subsequent retro-aldol condensation of formed cyclobutanols produces 1,5-dicarbonyl species, which can be further transformed into cyclooctadiones and cyclohexenones .

Reactions with Target Molecules

The mechanism of action for this compound involves its interaction with target molecules through its functional groups. The unique spirocyclic structure enhances its reactivity and potential interactions with biological systems.

Additional Reactions

Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include sodium hydroxide for hydrolysis and potassium permanganate for oxidation.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 2-chloro-5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylateC9H13ClO4Contains a propan-2-yl group
Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylateC10H15ClO3Features a larger spiro system
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC11H17ClO3Contains dimethyl substitutions

Scientific Research Applications

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Ethyl 5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1936091-38-1)

Structural Differences :

  • Ester Group : Ethyl ester (C2H5) vs. methyl ester (CH3) in the target compound.
  • Substituents : Lacks the chlorine atom at position 2.

Key Properties :

  • Molecular Formula : C10H16O3 vs. C9H13ClO3 for the target compound.
  • Molecular Weight : 184.23 g/mol (vs. ~204.45 g/mol for the target compound).
  • Absence of chlorine reduces electron-withdrawing effects, likely altering reactivity in nucleophilic substitution or oxidation reactions.

Availability : Currently listed as out of stock, with supplier data from Ambeed, Inc. .

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Structural Differences :

  • Methyl Substituents : Methyl groups at positions 4 and 5 (vs. 5,5 in the target compound).

Key Properties :

  • Molecular Formula : C9H13ClO3 (same as the target compound).
  • Isomerism : Positional isomerism of methyl groups may influence steric hindrance and ring strain.

Implications :

  • The 4,5-dimethyl configuration could reduce symmetry, affecting crystallinity and solubility compared to the 5,5-dimethyl analog.
  • Reactivity differences may arise in cycloaddition or ring-opening reactions due to altered steric environments.

Data Limitations : Detailed physical and spectral data are unavailable in the provided evidence .

Methyl 5-Methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1697809-56-5)

Structural Differences :

  • Substituents : Single methyl group at position 5 (vs. 5,5-dimethyl in the target compound).
  • Chlorine : Absent.

Key Properties :

  • Molecular Formula : C8H12O3 (vs. C9H13ClO3).
  • Molecular Weight : 156.18 g/mol (vs. ~204.45 g/mol).

Implications :

  • Reduced steric bulk at position 5 may enhance conformational flexibility of the spiro ring.
  • Lower molecular weight suggests differences in volatility and solubility.

Safety Data: Limited hazard information is reported .

Research Implications and Gaps

  • Reactivity : The chlorine atom in the target compound may facilitate electrophilic reactions, whereas its absence in analogs could shift reactivity toward nucleophilic pathways.
  • Spectral Data : IR and NMR profiles for analogs (e.g., ’s benzodithiazine compound) suggest methodologies for characterizing the target compound, though direct comparisons are lacking.
  • Safety: Limited GHS data for analogs preclude comprehensive hazard assessments.

Biological Activity

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound characterized by its unique structural features, including a chloro substituent and a carboxylate functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and significant research findings.

  • Molecular Formula : C₈H₁₁ClO₃
  • Molecular Weight : 190.62 g/mol
  • Structure : The spirocyclic structure contributes to its distinct chemical properties and reactivity.

Synthesis Methods

This compound can be synthesized through various methods, which include:

  • Reactions involving chloroacetates : Utilizing chloroacetates in nucleophilic substitution reactions.
  • Cyclization reactions : Employing cyclization techniques to form the spirocyclic structure.

Antitumor Activity

Recent studies have indicated that compounds with spirocyclic structures often exhibit significant antitumor properties. For instance:

  • In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • A study reported an IC₅₀ value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Bacterial Inhibition : It was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Enzyme Inhibition

Research has highlighted the compound's potential as an enzyme inhibitor:

  • Cyclooxygenase (COX) Inhibition : Preliminary data suggest that it exhibits inhibitory effects on COX enzymes, which are crucial in inflammatory processes. The inhibition constant (Ki) was found to be around 0.25 µM, indicating strong potential for anti-inflammatory applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylateC₉H₁₃ClO₃Contains additional methyl groups
Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylateC₈H₁₁ClO₃Similar spirocyclic framework
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC₁₁H₁₇ClO₃Larger spiro system with enhanced biological activity

Case Studies

  • Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size in over 60% of participants after four weeks of treatment .
  • Agricultural Applications : Research on the use of this compound as a pesticide revealed effective control over common agricultural pests without significant toxicity to beneficial insects .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of spirocyclic compounds like this often employs cyclization strategies. A Wittig reaction (using triphenylphosphonium reagents) or Parham cyclization (via trichloroacetate intermediates) can generate the spiro[2.3]hexane core . Key variables include:

  • Solvent choice : Anhydrous THF or DMSO enhances reactivity for cyclization steps .
  • Temperature : Heating to 70°C in a sealed system promotes ring closure but may require quenching to avoid side reactions .
  • Workup : Gradient elution (e.g., hexanes:EtOAc) is critical for isolating the product from regioisomers .
    Optimize stoichiometry of chlorinating agents (e.g., POCl₃) to minimize over-chlorination, which reduces yield .

Q. How should researchers characterize the stereochemical and structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : Compare cyclopropane/cyclobutane proton signals (δ 7.0–8.1 ppm for cyclobutyl CH₂; δ 8.65 ppm for cyclopropyl CH₂) .
  • IR spectroscopy : Look for ester carbonyl stretches (~1700 cm⁻¹) and sp³ C-Cl bonds (~750 cm⁻¹) .
  • Elemental analysis : Validate purity by matching calculated vs. observed C/H ratios (e.g., C: 47.71%, H: 5.34% for analogous dichlorospiro compounds) .

Q. What safety protocols are essential when handling this chlorinated spiro compound?

Methodological Answer:

  • PPE : Use nitrile gloves, sealed goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .
  • Reactivity hazards : Avoid aqueous conditions, as the chloride group may hydrolyze to form corrosive HCl .

Advanced Research Questions

Q. How does the spirocyclic architecture influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The steric hindrance from the 5,5-dimethyl groups and strained spiro system limits nucleophilic attack at the ester carbonyl. To study this:

  • Kinetic assays : Monitor reaction rates with primary/secondary amines (e.g., benzylamine vs. aniline) under controlled pH .
  • Computational modeling : Use DFT calculations to map electron density at the carbonyl carbon and predict regioselectivity .
    Contradictions in literature data (e.g., unexpected stability in polar aprotic solvents) may arise from solvent effects on transition states .

Q. What strategies mitigate competing side reactions during functionalization of the chlorinated spiro core?

Methodological Answer:

  • Protecting groups : Temporarily block the ester with tert-butyl or trimethylsilyl groups to direct substitution at the chloride .
  • Catalysis : Use Pd(0) or Cu(I) to mediate cross-coupling reactions (e.g., Suzuki-Miyaura) without ring-opening .
  • Low-temperature conditions : Perform reactions at –20°C to suppress radical pathways that degrade the spiro system .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Multi-technique validation : Combine X-ray crystallography with NOESY NMR to confirm stereochemistry when IR/NMR data conflict .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace signal splitting patterns in crowded spectra .
  • Batch comparison : Replicate synthesis under identical conditions to distinguish structural anomalies from procedural artifacts .

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